molecular formula C18H22O4 B12677970 4,4',5,5'-Tetramethoxy-2,2'-dimethyl-1,1'-biphenyl CAS No. 62012-51-5

4,4',5,5'-Tetramethoxy-2,2'-dimethyl-1,1'-biphenyl

Cat. No.: B12677970
CAS No.: 62012-51-5
M. Wt: 302.4 g/mol
InChI Key: BYUPFZBHZMJFLY-UHFFFAOYSA-N
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Description

4,4’,5,5’-Tetramethoxy-2,2’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C18H22O4 It is a biphenyl derivative characterized by the presence of four methoxy groups and two methyl groups attached to the biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,5,5’-tetramethoxy-2,2’-dimethyl-1,1’-biphenyl typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’,5,5’-Tetramethoxy-2,2’-dimethyl-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl3) are employed for substitution reactions.

Major Products

    Oxidation: Formation of quinones or other oxidized biphenyl derivatives.

    Reduction: Formation of hydroxylated biphenyl compounds.

    Substitution: Introduction of various substituents, such as halogens, onto the biphenyl core.

Scientific Research Applications

4,4’,5,5’-Tetramethoxy-2,2’-dimethyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’,5,5’-tetramethoxy-2,2’-dimethyl-1,1’-biphenyl involves its interaction with molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The biphenyl core provides a rigid framework that can interact with various biological targets, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’,5,5’-Tetramethoxy-2,2’-dimethyl-1,1’-biphenyl is unique due to its specific arrangement of methoxy and methyl groups on the biphenyl core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

62012-51-5

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

1-(4,5-dimethoxy-2-methylphenyl)-4,5-dimethoxy-2-methylbenzene

InChI

InChI=1S/C18H22O4/c1-11-7-15(19-3)17(21-5)9-13(11)14-10-18(22-6)16(20-4)8-12(14)2/h7-10H,1-6H3

InChI Key

BYUPFZBHZMJFLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2=CC(=C(C=C2C)OC)OC)OC)OC

Origin of Product

United States

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